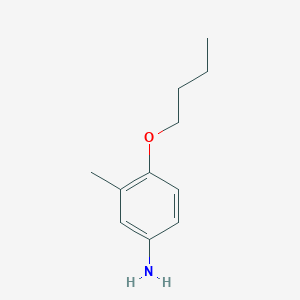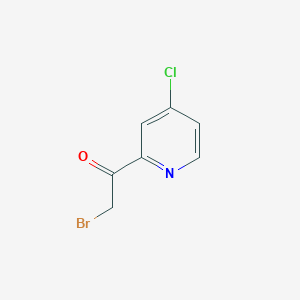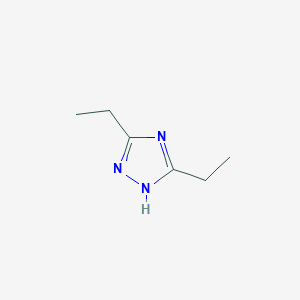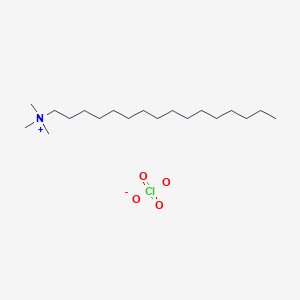
4-Acetylpiperazine-1-carbaldehyde
Übersicht
Beschreibung
4-Acetylpiperazine-1-carbaldehyde is a chemical compound with the CAS Number: 223142-88-9 . It has a molecular weight of 156.18 and its IUPAC name is 4-acetyl-1-piperazinecarbaldehyde . It is used as an intermediate molecule in the synthesis of a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of 4-Acetylpiperazine-1-carbaldehyde is represented by the linear formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetylpiperazine-1-carbaldehyde include a molecular weight of 156.18 .Wissenschaftliche Forschungsanwendungen
Electron Spin Resonance Studies
- Application: Electron spin resonance spectra analysis.
- Research Insight: Investigation of 1-hydropyridinyl radicals, related to 4-acetylpiperazine-1-carbaldehyde, in various solutions revealed insights into NH proton couplings and solvent effects on hyperfine couplings. This research is crucial for understanding the electron spin resonance properties of certain compounds (Dohrmann & Kieslich, 1978).
Chemical Synthesis
- Application: Synthesis of complex chemical structures.
- Research Insight: 4-Acetylpiperazine-1-carbaldehyde derivatives have been utilized in the synthesis of pyrazolo[4,3-b]pyridines. These compounds are formed through reactions with various ketones, demonstrating the chemical's versatility in synthesizing heterocyclic compounds (Yakovenko et al., 2019).
DNA Interaction and Inhibitory Effects
- Application: Biomedical research, specifically in cancer therapy.
- Research Insight: Silicon phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have shown potential in interacting with DNA and inhibiting topoisomerases. This suggests potential applications in developing anticancer drugs (Baş et al., 2019).
Molecular Docking Studies
- Application: Pharmaceutical research for drug development.
- Research Insight: Molecular docking studies of 4-acetylpiperazine-1-carbaldehyde derivatives indicate potential binding modes with various proteins. This implies their potential use in developing drugs with specific target interactions (Desai et al., 2019).
Synthesis of Triazole Derivatives
- Application: Development of novel chemical entities.
- Research Insight: The synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives using 4-acetylpiperazine-1-carbaldehyde demonstrates its utility in creating new chemical structures, potentially useful in various industrial applications (Journet et al., 2001).
Infrared and Raman Spectroscopy
- Application: Material characterization.
- Research Insight: Infrared and Raman spectra of 1-acetylpiperazine (related to 4-acetylpiperazine-1-carbaldehyde) have been studied, providing valuable data on the compound's conformational stability and vibrational frequencies, crucial for material characterization and pharmaceutical research (Emir et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, Acetylpiperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another paper reviews the use of piperazine-based antimicrobial polymers .
Eigenschaften
IUPAC Name |
4-acetylpiperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZHPLRJXJLEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576004 | |
| Record name | 4-Acetylpiperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpiperazine-1-carbaldehyde | |
CAS RN |
223142-88-9 | |
| Record name | 4-Acetylpiperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)






